Synthesis of S-methyl-N-hydroxythioacetimidate: A Technical Guide
Synthesis of S-methyl-N-hydroxythioacetimidate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
S-methyl-N-hydroxythioacetimidate, commonly known as methomyl (B1676398) oxime, is a crucial intermediate in the synthesis of several carbamate (B1207046) insecticides, including methomyl. Its production is of significant interest in the agrochemical industry. This technical guide provides a comprehensive overview of the primary synthetic route to S-methyl-N-hydroxythioacetimidate, focusing on the widely employed acetaldehyde (B116499) method. Detailed experimental protocols, quantitative data, and a visual representation of the synthesis workflow are presented to aid researchers in the successful laboratory-scale synthesis of this important compound.
Introduction
S-methyl-N-hydroxythioacetimidate is a key building block for the synthesis of various commercial pesticides. The efficiency and cost-effectiveness of its production are critical for the manufacturing of the final agrochemical products. Among the various reported synthetic strategies, the acetaldehyde method stands out as the most commercially viable and widely practiced route, particularly in industrial settings.[1][2] This method involves a three-step sequence starting from readily available acetaldehyde.
This guide will focus on a detailed exposition of the acetaldehyde method, providing a step-by-step protocol derived from established literature and patents.
Synthetic Routes
While several methods for the synthesis of S-methyl-N-hydroxythioacetimidate have been reported, including the thioacetaldehyde (B13765720) oxime method, acetonitrile (B52724) method, methyl ethyl ketone method, and nitroethane method, the acetaldehyde method is predominantly used due to its high yield, cost-effectiveness, and use of accessible starting materials.[1][2]
The acetaldehyde method can be summarized in the following three key steps:
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Oximation of Acetaldehyde: Reaction of acetaldehyde with a hydroxylamine (B1172632) salt to form acetaldoxime (B92144).
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Chlorination: Conversion of acetaldoxime to acethydroxamoyl chloride.
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Thioesterification: Reaction of acethydroxamoyl chloride with a methyl mercaptide source to yield the final product, S-methyl-N-hydroxythioacetimidate.
A notable improvement in this process involves the use of N-methylpyrrolidone (NMP) as a solvent, which has been shown to stabilize the intermediate acethydroxamoyl chloride and lead to high yields of the final product.[3]
Experimental Protocols
The following is a detailed experimental protocol for the synthesis of S-methyl-N-hydroxythioacetimidate based on the acetaldehyde method, adapted from patented procedures.[3][4]
Materials and Equipment
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Acetaldehyde
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Hydroxylamine hydrochloride or sulfate
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Sodium hydroxide (B78521)
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Chlorine gas
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Methyl mercaptan
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N-methylpyrrolidone (NMP)
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Water
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Hexane
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Standard laboratory glassware
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Reaction vessel with cooling capabilities and gas inlet
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Magnetic stirrer
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pH meter
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Filtration apparatus
Step 1: Synthesis of Acetaldoxime
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This reaction is well-documented in the literature and generally proceeds with high yield. A typical laboratory procedure is as follows:
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In a reaction flask equipped with a stirrer and a dropping funnel, dissolve hydroxylamine hydrochloride in water.
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Cool the solution in an ice bath and slowly add a solution of sodium hydroxide to neutralize the hydrochloric acid.
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To this cold solution, add acetaldehyde dropwise while maintaining the temperature below 10 °C.
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After the addition is complete, allow the mixture to stir for an additional 1-2 hours at room temperature.
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The resulting aqueous solution of acetaldoxime can be used directly in the next step or extracted with a suitable organic solvent like dichloromethane (B109758) if a purified, solvent-free starting material is required for the subsequent step.
Step 2: Chlorination of Acetaldoxime to Acethydroxamoyl Chloride
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In a reaction vessel cooled to approximately -5 °C, charge 59 g (1 mole) of acetaldoxime and 236 g of N-methylpyrrolidone (NMP).[3]
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Sparge 71 g (1 mole) of chlorine gas into the solution at a rate that maintains the reaction temperature at or below 0 °C.[3]
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After the complete addition of chlorine, continue stirring the reaction mixture at 0 °C for about 15 minutes to ensure the reaction goes to completion.[3]
Step 3: Thioesterification to S-methyl-N-hydroxythioacetimidate
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To the cold solution of acethydroxamoyl chloride from the previous step, add 50.4 g (1.05 mole) of methyl mercaptan.[3] Alternatively, a separately prepared solution of sodium methyl mercaptide can be used.
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Preparation of Sodium Methyl Mercaptide (optional): Dissolve 25 g (0.52 mole) of methyl mercaptan in a solution of 40 g of sodium hydroxide in 100 g of water.[4]
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Following the addition of the mercaptan or its salt, add 150 g of water to the reaction mixture.[3]
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Slowly add a 50% aqueous solution of sodium hydroxide dropwise to adjust the pH of the mixture to a range of 6-7.[3] During this addition, the temperature should be carefully maintained at or below 5 °C.[3]
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Once the desired pH is reached, continue stirring the reaction mixture at 0-5 °C for an additional 30 minutes.[3]
Work-up and Purification
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The precipitated sodium chloride is removed by filtration.[3]
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The filtrate containing the product can be further purified. One method involves cooling the solution to -10 °C to crystallize the S-methyl-N-hydroxythioacetimidate, followed by filtration.[4]
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The collected crystals can be re-slurried in hexane, filtered, and dried to yield the purified product.[4]
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The final product is a white crystalline solid.
Quantitative Data
The following table summarizes the quantitative data associated with the synthesis of S-methyl-N-hydroxythioacetimidate using the acetaldehyde method with NMP as the solvent.
| Parameter | Value | Reference |
| Starting Materials | ||
| Acetaldoxime | 1 mole | [3] |
| Chlorine | 1 mole | [3] |
| Methyl Mercaptan | 1.05 moles | [3] |
| Reaction Conditions | ||
| Chlorination Temperature | -10 °C to 0 °C | [3] |
| Thioesterification Temperature | 0 °C to 10 °C | [3] |
| Final pH | 6-7 | [3] |
| Yield and Purity | ||
| Yield | 80-90% | [3] |
| Purity | >98% (typical) | |
| Melting Point | 87-88 °C | [4] |
Visualization of the Synthesis Workflow
The following diagram illustrates the workflow for the synthesis of S-methyl-N-hydroxythioacetimidate.
Caption: Workflow for the synthesis of S-methyl-N-hydroxythioacetimidate.
Characterization
The structure of the synthesized S-methyl-N-hydroxythioacetimidate should be confirmed by standard analytical techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR should show characteristic peaks for the methyl protons of the S-methyl group and the methyl group of the acetimidate moiety, as well as a signal for the hydroxyl proton.
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¹³C NMR will show signals for the two methyl carbons, the imine carbon, and the thioester carbon.
-
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Infrared (IR) Spectroscopy:
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The IR spectrum should exhibit a characteristic broad absorption band for the O-H stretch of the N-hydroxy group, C-H stretching vibrations for the methyl groups, and a C=N stretching frequency for the imine.
-
-
Mass Spectrometry (MS):
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Mass spectral analysis should confirm the molecular weight of the compound. The molecular ion peak (M+) or protonated molecular ion peak ([M+H]+) should be observed at the expected m/z value.
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Safety Considerations
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Acetaldehyde is a volatile and flammable liquid.
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Chlorine gas is highly toxic and corrosive. All manipulations should be performed in a well-ventilated fume hood.
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Methyl mercaptan is a toxic and flammable gas with a strong, unpleasant odor.
-
Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.
Conclusion
The acetaldehyde method provides a reliable and high-yielding route for the synthesis of S-methyl-N-hydroxythioacetimidate. The use of N-methylpyrrolidone as a solvent is particularly advantageous for achieving high efficiency in the chlorination and subsequent thioesterification steps. This guide provides a detailed protocol and relevant data to facilitate the successful synthesis and characterization of this important chemical intermediate in a research setting. Careful attention to reaction conditions and safety precautions is essential for a successful and safe execution of this synthesis.
